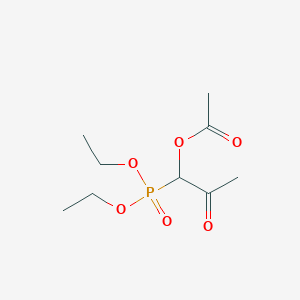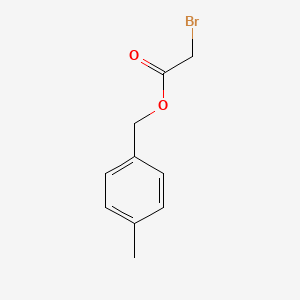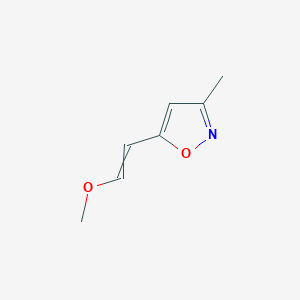
5-(2-Methoxyethenyl)-3-methyl-1,2-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Methoxyethenyl)-3-methyl-1,2-oxazole is an organic compound with a unique structure that includes an oxazole ring substituted with a methoxyethenyl group and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methoxyethenyl)-3-methyl-1,2-oxazole typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of enol ethers, which are prepared by dissolving the starting materials in tetrahydrofuran (THF) under a nitrogen atmosphere and cooling to 0°C. Lithium hexamethyldisilazide (LiHMDS) is added dropwise, followed by the addition of benzaldehyde. The reaction mixture is then allowed to warm to room temperature and quenched with a saturated ammonium chloride solution. The product is extracted and purified using silica gel chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-(2-Methoxyethenyl)-3-methyl-1,2-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxyethenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) for cleavage reactions, and reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, acidic cleavage of the ether bond can yield alcohols and alkyl halides .
Aplicaciones Científicas De Investigación
5-(2-Methoxyethenyl)-3-methyl-1,2-oxazole has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s reactivity makes it useful in studying biological pathways and interactions.
Industry: Used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 5-(2-Methoxyethenyl)-3-methyl-1,2-oxazole involves its interaction with molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its reactivity is influenced by the presence of the methoxyethenyl and methyl groups, which can participate in electron-donating or withdrawing interactions .
Comparación Con Compuestos Similares
Similar Compounds
- 1,2-Dimethoxy-4-(2-methoxyethenyl)benzene
- 5-(2-Methoxyvinyl)-7-methyl-1H-indazole
- 5-(2-Methoxyethenyl)-1,3-thiazole
Uniqueness
5-(2-Methoxyethenyl)-3-methyl-1,2-oxazole is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct reactivity and properties compared to similar compounds. This uniqueness makes it valuable in specialized applications and research .
Propiedades
Número CAS |
64040-63-7 |
|---|---|
Fórmula molecular |
C7H9NO2 |
Peso molecular |
139.15 g/mol |
Nombre IUPAC |
5-(2-methoxyethenyl)-3-methyl-1,2-oxazole |
InChI |
InChI=1S/C7H9NO2/c1-6-5-7(10-8-6)3-4-9-2/h3-5H,1-2H3 |
Clave InChI |
MCKRKKAMAKOTHK-UHFFFAOYSA-N |
SMILES canónico |
CC1=NOC(=C1)C=COC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





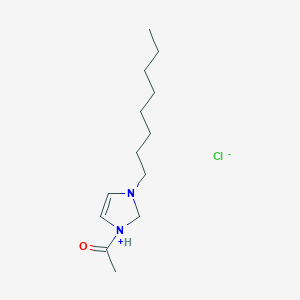
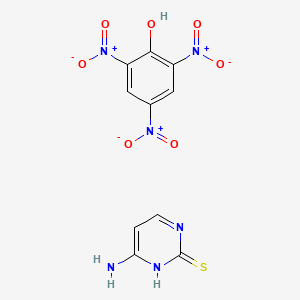

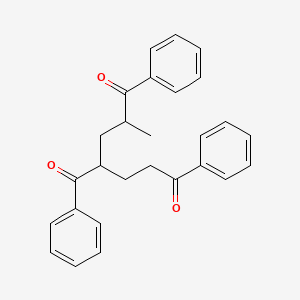
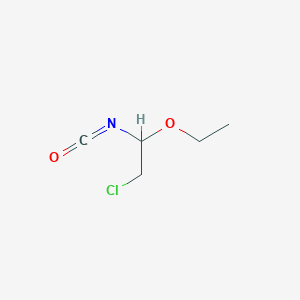
![6-Methyl-2-(prop-1-en-2-yl)spiro[4.5]deca-6,9-dien-8-one](/img/structure/B14491865.png)


